molecular formula C10H18BrNSi2 B13945232 (6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane CAS No. 325958-98-3

(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane

Cat. No.: B13945232
CAS No.: 325958-98-3
M. Wt: 288.33 g/mol
InChI Key: NMJOFLPBSATNNG-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane is an organosilicon compound that features a bromopyridine moiety attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane typically involves the reaction of 6-bromopyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

6-Bromopyridine+Trimethylsilyl chlorideBaseThis compound\text{6-Bromopyridine} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 6-Bromopyridine+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The pyridine ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Scientific Research Applications

(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane involves its interaction with various molecular targets. The bromopyridine moiety can participate in π-π interactions and hydrogen bonding, while the silyl group can enhance the compound’s stability and reactivity. These interactions can influence the compound’s biological activity and its effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyridine-3-methanol
  • 2-Bromo-5-hydroxymethylpyridine
  • 6-Bromo-3-pyridinemethanol

Uniqueness

(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane is unique due to the presence of both a bromopyridine moiety and a silyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

325958-98-3

Molecular Formula

C10H18BrNSi2

Molecular Weight

288.33 g/mol

IUPAC Name

(6-bromopyridin-3-yl)-dimethyl-trimethylsilylsilane

InChI

InChI=1S/C10H18BrNSi2/c1-13(2,3)14(4,5)9-6-7-10(11)12-8-9/h6-8H,1-5H3

InChI Key

NMJOFLPBSATNNG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C1=CN=C(C=C1)Br

Origin of Product

United States

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